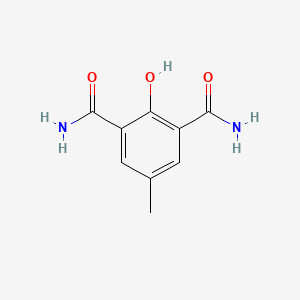![molecular formula C10H11NOSe B14257839 2-Azetidinone, 4-[(phenylmethyl)seleno]- CAS No. 359865-70-6](/img/structure/B14257839.png)
2-Azetidinone, 4-[(phenylmethyl)seleno]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 4-[(phenylmethyl)seleno]- is a chemical compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a seleno group attached to the azetidinone ring, making it unique in its chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 4-[(phenylmethyl)seleno]- can be achieved through various synthetic routes. One common method involves the intramolecular homolytic substitution of aryl or alkyl radicals at the selenium atom in suitably-substituted 4-benzylseleno-β-lactams . This process typically involves photolysis of thiohydroximate ester derivatives, leading to the formation of the desired compound in moderate to good yields .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Azetidinone, 4-[(phenylmethyl)seleno]- undergoes various types of chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the seleno group to selenide.
Substitution: The compound can undergo nucleophilic substitution reactions at the seleno group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, selenides, and substituted azetidinones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Azetidinone, 4-[(phenylmethyl)seleno]- has several scientific research applications:
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It may be used in the development of new materials and catalysts due to its unique reactivity.
Mécanisme D'action
The mechanism of action of 2-Azetidinone, 4-[(phenylmethyl)seleno]- involves its interaction with molecular targets and pathways in biological systems. The compound’s seleno group can participate in redox reactions, influencing cellular processes and potentially leading to antimicrobial and anticancer effects . The β-lactam ring structure also contributes to its activity by inhibiting enzymes involved in cell wall synthesis, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-2-azetidinone: Lacks the seleno group, making it less reactive in certain chemical reactions.
Selenocephems: Contain a seleno group but have a different core structure compared to azetidinones.
Selenopenams: Similar to selenocephems but with a different ring structure.
Uniqueness
2-Azetidinone, 4-[(phenylmethyl)seleno]- is unique due to the presence of both the azetidinone ring and the seleno group, which confer distinct chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
359865-70-6 |
|---|---|
Formule moléculaire |
C10H11NOSe |
Poids moléculaire |
240.17 g/mol |
Nom IUPAC |
4-benzylselanylazetidin-2-one |
InChI |
InChI=1S/C10H11NOSe/c12-9-6-10(11-9)13-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) |
Clé InChI |
JFWUEBNHACKRTL-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC1=O)[Se]CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)









![Propanenitrile, 2,3-bis[(1,1-dimethylethyl)dioxy]-](/img/structure/B14257812.png)
![2'-Methoxy[1,1'-binaphthalene]-2-thiol](/img/structure/B14257822.png)

![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
